molecular formula C26H23ClN4O3S B2360515 (Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721894-19-5

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2360515
CAS No.: 721894-19-5
M. Wt: 507.01
InChI Key: ZOGAVVLNDGNPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C26H23ClN4O3S and its molecular weight is 507.01. The purity is usually 95%.
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Biological Activity

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C20H20ClN3O2S
  • Molecular Weight : 397.91 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research has shown that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit key enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Modulation of Cytokine Production : Studies indicate that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, thereby influencing immune responses .
  • Antimicrobial Activity : Preliminary data suggest that the compound exhibits antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, indicating potential for therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Anti-inflammatorySignificant reduction in IL-1β and TNFα production
Enzyme InhibitionInhibitory action on COX and LOX enzymes
CytotoxicityNon-cytotoxic concentrations in macrophage cultures

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In a study utilizing a CFA-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, reducing swelling and pain markers in treated subjects .
  • Cytokine Modulation : In vitro assays showed that treatment with the compound led to a marked decrease in nitrite levels and pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of antimicrobial tests revealed that the compound exhibited strong inhibitory effects against specific bacterial strains, supporting its development as a therapeutic agent against infections .

Properties

IUPAC Name

(Z)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3S/c27-21-8-10-22(11-9-21)30-35(33,34)23-12-13-25(31-14-4-5-15-31)24(17-23)29-26(32)20(18-28)16-19-6-2-1-3-7-19/h1-3,6-13,16-17,30H,4-5,14-15H2,(H,29,32)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGAVVLNDGNPHF-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)C(=CC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)/C(=C\C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.